![molecular formula C9H17NO B183734 3-Azabicyclo[3.3.1]nonan-7-ylmethanol CAS No. 128315-96-8](/img/structure/B183734.png)
3-Azabicyclo[3.3.1]nonan-7-ylmethanol
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Overview
Description
3-Azabicyclo[331]nonan-7-ylmethanol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azabicyclo[3.3.1]nonan-7-ylmethanol can be synthesized through a tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot process. The reaction typically yields the desired compound in good yields, up to 83% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the tandem Mannich reaction provides a scalable and efficient route for its synthesis. This method’s simplicity and high yield make
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Neurotransmitter Modulation : Research indicates that 3-Azabicyclo[3.3.1]nonan-7-ylmethanol may influence neurotransmitter pathways, particularly dopamine and acetylcholine receptors, suggesting its potential in treating neurological disorders .
- Antiprotozoal Activity : The compound has shown effectiveness against protozoan parasites, indicating its potential as an antiprotozoal agent .
2. Anticancer Research
- Cytotoxicity : Studies have demonstrated cytotoxic effects against various cancer cell lines, supporting its exploration as a candidate for cancer therapy .
- Dopamine Receptor Affinity : The compound exhibits high affinity for dopamine D3 receptors, which could be beneficial in developing treatments for conditions such as Parkinson's disease .
3. Antithrombotic Effects
- Some derivatives of this compound have displayed antithrombotic activities, making them candidates for cardiovascular disease treatment .
The biological activities of this compound can be summarized as follows:
Case Studies
Several case studies highlight the applications of this compound:
- Synthesis and Evaluation of Derivatives : A study focused on synthesizing various derivatives and evaluating their biological activities, revealing promising results in terms of cytotoxicity and receptor affinity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of selected derivatives demonstrated favorable profiles for further development in therapeutic applications .
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-7-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-6-9-2-7-1-8(3-9)5-10-4-7/h7-11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMECHIGRCVWUOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CNC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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